Introduction: The Tetrahydrofuran Scaffold and the Potential of a Novel Building Block
Introduction: The Tetrahydrofuran Scaffold and the Potential of a Novel Building Block
An In-Depth Technical Guide to 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its five-membered cyclic ether structure imparts favorable physicochemical properties, often improving a molecule's metabolic stability and pharmacokinetic profile.[5] Molecules incorporating the THF moiety have demonstrated a wide range of biological activities, including antiviral, anticancer, and psychotropic effects.[1]
This guide provides a comprehensive technical overview of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran (CAS No. 1486478-34-5), a unique, non-commercial building block. The structure is characterized by a quaternary carbon at the 3-position of the THF ring, substituted with both a reactive bromomethyl group and a methoxypropyl side chain. This combination of a stable, drug-like scaffold and a versatile reactive handle makes it a molecule of significant interest for synthetic and medicinal chemists aiming to create novel chemical entities.
Due to the specific nature of this compound, experimental data is limited. This guide synthesizes available information with established chemical principles to provide a thorough profile, including its structure, properties, a proposed synthetic pathway, expected reactivity, and potential applications, with a strong emphasis on its utility in drug discovery programs.
Chemical Identity and Physicochemical Properties
Correctly identifying a compound is the bedrock of all further research. The primary identifiers and computed physicochemical properties for 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran are summarized below. The preferred IUPAC name for the tetrahydrofuran ring system is 'oxolane'.[4][6]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1486478-34-5 | [7] |
| IUPAC Name | 3-(Bromomethyl)-3-(3-methoxypropyl)oxolane | [8] |
| Molecular Formula | C₉H₁₇BrO₂ | [7] |
| Molecular Weight | 237.13 g/mol | [7] |
| Canonical SMILES | COCCCC1(CBr)COCC1 | [7] |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | [7] |
| LogP (Computed) | 2.2146 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Rotatable Bonds | 5 |[7] |
Note: Experimental physical properties such as boiling point, density, and refractive index are not currently available in published literature. Spectroscopic data (NMR, IR, MS) have not been publicly reported.
Proposed Synthesis Pathway
While a specific, published synthesis for 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran is not available, a plausible and robust route can be designed based on well-established methods for constructing substituted tetrahydrofurans.[2][9][10] The core of the strategy involves the creation of a substituted γ-hydroxy alkene followed by an intramolecular cyclization (etherification) reaction.
The proposed workflow begins with a Grignard reaction to assemble the carbon skeleton, followed by an oxidative cyclization and subsequent functional group transformation to install the bromomethyl moiety. This approach provides strategic control over the construction of the key quaternary center.
Proposed Retrosynthesis
Caption: A simplified retrosynthetic analysis of the target molecule.
Detailed Hypothetical Protocol
This protocol is a conceptual workflow. Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of Diethyl 2-allyl-2-(3-methoxypropyl)malonate
-
To a stirred solution of sodium ethoxide (1.1 eq) in dry ethanol at 0 °C, add diethyl malonate (1.0 eq) dropwise.
-
After stirring for 30 minutes, add 1-bromo-3-methoxypropane (1.0 eq) and allow the mixture to warm to room temperature, then reflux for 4-6 hours until TLC indicates consumption of the starting malonate.
-
Cool the reaction to 0 °C and add a second portion of sodium ethoxide (1.1 eq).
-
After 30 minutes, add allyl bromide (1.1 eq) and reflux for another 4-6 hours.
-
Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by vacuum distillation or column chromatography to yield the dialkylated malonate.
Step 2: Synthesis of 2-Allyl-2-(3-methoxypropyl)propane-1,3-diol
-
In a flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of the dialkylated malonate from Step 1 in anhydrous THF dropwise. Causality: The highly reactive LiAlH₄ reduces the ester functional groups to primary alcohols, yielding the core diol structure.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then gently reflux for 2 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% NaOH (aq), and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Concentrate the filtrate to yield the crude diol, which can be purified by chromatography if necessary.
Step 3: Synthesis of 3-(Hydroxymethyl)-3-(3-methoxypropyl)tetrahydrofuran This step is an intramolecular bromoetherification, a powerful method for forming substituted cyclic ethers.
-
Dissolve the diol from Step 2 in a suitable solvent like dichloromethane (DCM) or acetonitrile at 0 °C.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) in portions, ensuring the temperature remains low. Causality: NBS acts as an electrophilic bromine source. It reacts with the terminal alkene to form a cyclic bromonium ion intermediate.
-
The neighboring primary hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the bromonium ion in a 5-exo-tet cyclization pathway. This is stereochemically favored and results in the formation of the tetrahydrofuran ring. A side product from the attack of the other hydroxyl group might form, requiring chromatographic separation.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction with aqueous sodium thiosulfate, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate the target primary alcohol.
Step 4: Synthesis of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran
-
Dissolve the alcohol from Step 3 in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add triphenylphosphine (PPh₃, 1.2 eq) followed by carbon tetrabromide (CBr₄, 1.2 eq). This is a standard Appel reaction for converting primary alcohols to alkyl bromides. Causality: This reaction proceeds under mild, neutral conditions, avoiding potential acid-catalyzed rearrangement or decomposition of the ether.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-4 hours.
-
Monitor by TLC. Upon completion, concentrate the reaction mixture and purify directly by column chromatography (eluting with a non-polar solvent like hexanes to remove triphenylphosphine oxide) to yield the final product.
Caption: Proposed synthetic workflow for the target compound.
Chemical Reactivity and Applications in Drug Development
The utility of 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran stems from its hybrid structure.
Reactivity Profile
The primary site of reactivity is the bromomethyl group.[11] As a primary alkyl bromide, it is an excellent electrophile for Sₙ2 reactions. It will readily react with a wide range of nucleophiles, enabling the covalent attachment of this substituted THF scaffold to other molecules.
-
N-Alkylation: Reaction with primary or secondary amines to form substituted amines.
-
O-Alkylation: Reaction with alcohols or phenols to form ethers.
-
S-Alkylation: Reaction with thiols to form thioethers.
-
C-Alkylation: Reaction with soft carbon nucleophiles like malonates or other enolates to form new C-C bonds.
Caption: General Sₙ2 reactivity of the bromomethyl group.
Potential Applications in Medicinal Chemistry
The tetrahydrofuran moiety is a bioisostere of commonly used groups like cyclohexane but offers lower lipophilicity and the potential for hydrogen bonding via the ether oxygen.[5] Introducing this scaffold can be a key strategy to modulate a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Scaffold for Novel Pharmacophores: This compound can be used as a starting point to build novel libraries of compounds for screening. By reacting it with various nucleophilic cores, a diverse set of molecules with a unique 3,3-disubstituted THF motif can be generated.
-
Linker/Spacer: The methoxypropyl chain and the reactive handle allow this molecule to be used as a sophisticated linker in applications like PROTACs (PROteolysis TArgeting Chimeras) or antibody-drug conjugates (ADCs), where precise spatial orientation and physicochemical properties are critical.
-
Fragment-Based Drug Discovery (FBDD): As a fragment, it combines the desirable THF ring with a reactive vector for fragment elaboration, allowing for the exploration of the binding pocket of a biological target.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran. The following guidance is based on the known hazards of similar compounds, such as 2-(bromomethyl)tetrahydrofuran and the parent solvent, tetrahydrofuran.[12][13][14][15][16]
-
Hazard Classification (Predicted):
-
Skin Corrosion/Irritation: Likely to be a skin irritant.[12][14]
-
Eye Damage/Irritation: Likely to cause serious eye irritation.[12][14]
-
Flammability: While the parent solvent THF is highly flammable, the high molecular weight and bromine substitution of this compound likely increase its flash point, making it a combustible liquid rather than a flammable one.[17]
-
Table 2: Recommended Handling Procedures
| Precaution | Recommendation | Rationale |
|---|---|---|
| Engineering Controls | Handle only in a certified chemical fume hood. | To prevent inhalation of potentially harmful vapors and to control exposure. |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile, neoprene), and splash-proof safety goggles or a face shield. | To prevent skin and eye contact. Alkylating agents can be irritants.[12] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. | To maintain chemical integrity and prevent hazardous reactions.[12][13] |
| Spill Response | Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure adequate ventilation. | To contain the spill and prevent environmental release. |
| Disposal | Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. | To ensure safe and environmentally responsible disposal. |
Conclusion
3-(Bromomethyl)-3-(3-methoxypropyl)tetrahydrofuran represents a promising, albeit underexplored, chemical tool for researchers in organic synthesis and drug discovery. Its structure combines the beneficial properties of the tetrahydrofuran scaffold with a versatile bromomethyl handle for further chemical modification. While the lack of extensive experimental data necessitates careful initial investigation by any researcher choosing to work with it, the foundational principles of its chemistry are well-understood. The proposed synthetic route offers a logical starting point for its preparation, and its predictable reactivity opens the door to the creation of novel molecular architectures with potential therapeutic applications. This guide serves as a foundational resource to stimulate and support such future research endeavors.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Tetrahydrofurfuryl Bromide's Reactivity in Organic Synthesis. Retrieved from [Link]
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2004). Discovery of New Tetracyclic Tetrahydrofuran Derivatives as Potential Broad-Spectrum Psychotropic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
Gómez, C., et al. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. MDPI. Retrieved from [Link]
- Belanger, P. C., & Williams, H. W. R. (1983). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry, 61, 1383.
-
Royal Society of Chemistry. (n.d.). Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. Retrieved from [Link]
-
Wolfe, J. P., & Rossi, M. A. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Retrieved from [Link]
-
ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
MDPI. (2017). From α-Bromomethylbutenolide to Fused Tri(Tetra) Cyclic Dihydrofurandiones through Barbier Reaction–Heck Arylation Sequence. Retrieved from [Link]
-
3M. (2022). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Furan, 2-(bromomethyl)tetrahydro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization of substituted bromomethyl tetrahydrofuran (5 a). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. Retrieved from [Link]
-
SK chemicals. (2021). 물질안전보건자료(MSDS). Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: tetrahydrofuran. Retrieved from [Link]
-
Quora. (2018). Why is the name THF oxolane and not oxacyclopentane?. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]
-
Penn A-State. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 3-Furanol, tetrahydro-. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. quora.com [quora.com]
- 7. chemscene.com [chemscene.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. Furan, 2-(bromomethyl)tetrahydro- | C5H9BrO | CID 14501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. skchemicals.com [skchemicals.com]
- 16. chemos.de [chemos.de]
- 17. 3-(Bromomethyl)tetrahydrofuran 165253-29-2 [sigmaaldrich.com]
